5-Amino-2,3-dimethoxyphenol
Overview
Description
5-Amino-2,3-dimethoxyphenol: is an organic compound with the chemical formula C8H11NO3 . It is a white to light yellow crystalline solid that exhibits both phenolic and amine characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2,3-dimethoxyphenol can be achieved through several methods. One common approach involves the nitration of 2,3-dimethoxyphenol followed by reduction of the nitro group to an amino group. The reaction conditions typically involve the use of nitric acid for nitration and a reducing agent such as iron powder or tin chloride for the reduction step .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 5-Amino-2,3-dimethoxyphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of the amino and methoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: 5-Amino-2,3-dimethoxyphenol is used as a building block in organic synthesis. It serves as an intermediate in the synthesis of various bioactive compounds and polymers .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions, particularly those involving laccases and other oxidases .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 5-Amino-2,3-dimethoxyphenol involves its interaction with various molecular targets, primarily through its phenolic and amino groups. These functional groups allow it to participate in redox reactions, forming reactive intermediates that can interact with biological molecules. The compound can act as a substrate for enzymes like laccases, leading to the formation of radicals and subsequent polymerization or cross-linking reactions .
Comparison with Similar Compounds
2,6-Dimethoxyphenol: Similar in structure but lacks the amino group.
5-Amino-2-methoxyphenol: Similar but with only one methoxy group.
3,4-Dimethoxyaniline: Similar but with an aniline structure instead of a phenol.
Uniqueness: 5-Amino-2,3-dimethoxyphenol is unique due to the presence of both amino and methoxy groups on the phenol ring.
Properties
IUPAC Name |
5-amino-2,3-dimethoxyphenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-11-7-4-5(9)3-6(10)8(7)12-2/h3-4,10H,9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHAVIGAXZDXRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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